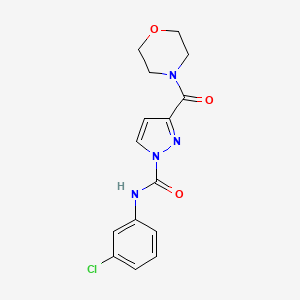

N-(3-氯苯基)-3-(4-吗啉羰基)-1H-吡唑-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-chlorophenyl)-3-(4-morpholinylcarbonyl)-1H-pyrazole-1-carboxamide is a chemical compound that has been the subject of various studies due to its interesting chemical structure and potential biological activities. This compound belongs to the class of pyrazole carboxamides, which are known for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of pyrazole carboxamides typically involves the reaction of appropriate hydrazines with carbon electrophiles to form the pyrazole core, followed by acylation to introduce the carboxamide functionality. For instance, compounds similar to N-(3-chlorophenyl)-3-(4-morpholinylcarbonyl)-1H-pyrazole-1-carboxamide have been synthesized through regiospecific reactions, demonstrating the importance of precise control over the reaction conditions to achieve the desired product (Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

The molecular structure of pyrazole carboxamides is characterized by the presence of a pyrazole ring substituted with various functional groups that significantly influence the compound's chemical properties and biological activity. Crystallographic studies provide detailed insights into the molecular geometry, confirming the structure and aiding in understanding the compound's interaction mechanisms (Kumara et al., 2018).

科学研究应用

大麻素受体拮抗剂

结构与N-(3-氯苯基)-3-(4-吗啉羰基)-1H-吡唑-1-甲酰胺相似的二芳基二氢吡唑-3-甲酰胺已被合成并评估了其与CB1受体拮抗作用相关的抗肥胖活性。这些化合物在体内已显示出显著的体重减轻,这归因于其CB1拮抗活性,并表现出良好的药代动力学特征。分子建模研究还证明了与CB1受体相互作用类似于已知拮抗剂(Srivastava等人,2007)。

分子相互作用研究

N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺(一种具有相似核心结构的化合物)与CB1大麻素受体的分子相互作用的研究提供了对构象偏好和构象受体配体的药效团模型的见解。这包括对这些化合物的结合亲和力和构效关系(SAR)的研究(Shim等人,2002)。

酶抑制活性

与N-(3-氯苯基)-3-(4-吗啉羰基)-1H-吡唑-1-甲酰胺结构相关的化合物已被设计、合成并评估了其对乙酰胆碱酯酶(AChE)、丁酰胆碱酯酶(BChE)和谷胱甘肽S-转移酶(GST)的酶抑制活性。这些研究有助于了解此类化合物在治疗与酶失调相关的疾病中的潜在治疗应用(Cetin等人,2021)。

抗炎应用

含有4-吗啉苯基部分的吡唑啉衍生物的研究,与所讨论的化合物密切相关,探索了它们的潜在抗炎活性。这项研究有助于理解此类化合物中的结构修饰如何增强其治疗与炎症相关的疾病的治疗潜力(Khalil,2011)。

属性

IUPAC Name |

N-(3-chlorophenyl)-3-(morpholine-4-carbonyl)pyrazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O3/c16-11-2-1-3-12(10-11)17-15(22)20-5-4-13(18-20)14(21)19-6-8-23-9-7-19/h1-5,10H,6-9H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUVXJUDJHRGDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NN(C=C2)C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-3-(morpholine-4-carbonyl)pyrazole-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5548173.png)

![7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5548190.png)

![4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5548198.png)

![4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}-2,6-dimethylquinoline](/img/structure/B5548210.png)

![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5548216.png)

![5-[(5-methyl-2-furyl)methylene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5548228.png)

![2-(cyclopropylmethyl)-8-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548232.png)

![8-fluoro-N-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5548234.png)

![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5548245.png)

![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5548250.png)